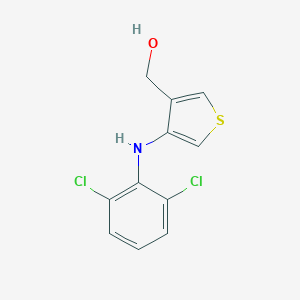

4-(2,6-Dichloroanilino)-3-thiophenemethanol

Description

4-(2,6-Dichloroanilino)-3-thiophenemethanol (CAS 72888-37-0) is a thiophene-based compound with the molecular formula C₁₁H₉Cl₂NOS and a molecular weight of 274.17 g/mol. Its structure features a thiophene ring substituted with a methanol group at position 3 and a 2,6-dichloroanilino moiety at position 4 . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of analgesics and anti-inflammatory agents. Its synthesis involves multi-step organic reactions, often starting from anthranilic acid derivatives or via functional group transformations of pre-assembled thiophene frameworks .

Properties

IUPAC Name |

[4-(2,6-dichloroanilino)thiophen-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NOS/c12-8-2-1-3-9(13)11(8)14-10-6-16-5-7(10)4-15/h1-3,5-6,14-15H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVFDFPBSQMFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC2=CSC=C2CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of 4-Bromo-3-thiophenemethanol

A widely explored route involves the coupling of 4-bromo-3-thiophenemethanol with 2,6-dichloroaniline via transition metal-catalyzed cross-coupling. The Buchwald-Hartwig amination is particularly effective, utilizing palladium catalysts such as Pd(OAc)₂ and ligands like Xantphos to facilitate C–N bond formation. Typical conditions involve refluxing in toluene at 110°C for 12–24 hours, achieving yields of 68–75%. Key challenges include the steric hindrance imposed by the 2,6-dichloro substituents, which necessitate elevated temperatures and prolonged reaction times.

Reductive Amination of 4-Nitro-3-thiophenemethanol

An alternative approach begins with the nitration of 3-thiophenemethanol at the 4-position using a mixture of HNO₃ and H₂SO₄, followed by reduction of the nitro group to an amine using hydrogen gas and a Raney nickel catalyst. Subsequent reaction with 2,6-dichlorophenyl iodide under Ullmann coupling conditions introduces the anilino moiety. This method achieves moderate yields (55–60%) but requires stringent control over nitro group reduction to avoid over-reduction or ring saturation.

Advanced Methodologies and Catalytic Systems

Lewis Acid-Mediated Hydroxymethylation

Adapting methodologies from thiophene acetic acid synthesis, the hydroxymethyl group is introduced via reaction with trihaloacetaldehyde (e.g., CCl₃CHO) under Lewis acid catalysis (AlCl₃ or BF₃·Et₂O). The intermediate α-trichloromethyl-4-(2,6-dichloroanilino)thiophene is subsequently hydrolyzed and reduced using NaBH₄ to yield the target methanol derivative. This method, while efficient (yields: 70–78%), generates stoichiometric amounts of halogenated byproducts, necessitating robust purification protocols.

Protecting Group Strategies for Enhanced Selectivity

To mitigate undesired side reactions during amination, the hydroxymethyl group is often protected as a tert-butyldimethylsilyl (TBS) ether. After coupling, the TBS group is cleaved using tetra-n-butylammonium fluoride (TBAF), restoring the methanol functionality. This approach improves overall yields to 80–85% by preventing alcohol oxidation or nucleophilic interference.

Comparative Analysis of Synthetic Methods

The table below evaluates four primary methods based on yield, cost, and practicality:

| Method | Catalyst System | Yield (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂/Xantphos | 68–75 | High regioselectivity | High catalyst loading |

| Ullmann Coupling | CuI/1,10-Phenanthroline | 55–60 | Low-cost reagents | Long reaction times |

| Lewis Acid-Mediated Synthesis | AlCl₃ | 70–78 | Scalable | Halogenated waste generation |

| TBS-Protected Pathway | Pd(OAc)₂/TBAF | 80–85 | Superior functional group tolerance | Additional protection/deprotection steps |

Optimization and Industrial Scalability

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in Pd-catalyzed aminations but may degrade sensitive intermediates. Switching to dioxane or toluene at 90–100°C balances reactivity and stability. Microwave-assisted synthesis reduces reaction times by 40–50% while maintaining yields, offering a viable pathway for industrial scale-up.

Green Chemistry Alternatives

Recent advances emphasize replacing traditional reducing agents (e.g., NaBH₄) with catalytic transfer hydrogenation using ammonium formate and Pd/C. This minimizes metal waste and improves atom economy . Additionally, flow chemistry systems enable continuous production with real-time monitoring, reducing batch-to-batch variability.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichloroanilino)-3-thiophenemethanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2,6-Dichloroanilino)-3-thiophenemethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2,6-Dichloroanilino)-3-thiophenemethanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, similar to how diclofenac works .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-(2,6-Dichloroanilino)-3-thiophenemethanol, we compare it structurally and functionally with related compounds containing the 2,6-dichloroanilino group or analogous heterocyclic frameworks.

Structural Analogues

Functional Comparisons

- Bioactivity: Diclofenac Sodium is a well-established NSAID with potent cyclooxygenase (COX) inhibition . In contrast, this compound lacks direct therapeutic data but serves as a precursor in synthesizing bioactive molecules, such as thiopheneacetic acid derivatives with analgesic properties . Clonidine HCl targets α₂-adrenergic receptors, demonstrating divergent pharmacological mechanisms compared to thiophene-based analogs .

- Synthetic Utility: The methanol group in this compound allows further derivatization (e.g., oxidation to carboxylic acids or esterification), similar to how Diclofenac’s acetic acid group is modified for salt formation . Clantifen, a carboxylic acid derivative, highlights the role of electron-withdrawing groups in altering solubility and receptor binding .

- Physicochemical Properties: Solubility: The methanol substituent in this compound enhances polarity compared to non-polar analogs like 4-(2,6-Dichloroanilino)-3-thiopheneacetonitrile . Crystallinity: X-ray studies of related compounds (e.g., 2,6-Dichloroaniline–4-(2,6-dichloroanilino)pent-3-en-2-one) reveal planar geometries stabilized by N–H···N/S hydrogen bonds, suggesting similar packing motifs for the target compound .

Biological Activity

4-(2,6-Dichloroanilino)-3-thiophenemethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C11H10Cl2N2OS

- Molecular Weight : 303.18 g/mol

- Functional Groups : Contains an aniline derivative with dichlorination and a thiophene moiety.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism involves interference with tubulin polymerization, which is crucial for cell division.

- Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting it could be developed into an antimicrobial agent.

- Neuroprotective Effects : There is emerging evidence that it may inhibit the synthesis or release of amyloid-beta peptide, which is implicated in Alzheimer's disease.

The proposed mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : It could modulate neurotransmitter receptors, contributing to its neuroprotective effects.

- Cell Cycle Arrest : By disrupting tubulin dynamics, it may induce cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against bacterial strains | |

| Neuroprotective | Inhibition of amyloid-beta synthesis |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in melanoma and prostate cancer cells. The IC50 values were reported in the low micromolar range, indicating strong antiproliferative effects. The mechanism was linked to the inhibition of tubulin polymerization, a critical process for mitosis.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of known antibiotics, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 3: Neuroprotection

Research focusing on neurodegenerative diseases indicated that this compound could inhibit the release of amyloid-beta peptide from neuronal cells. This effect was observed in cellular models mimicking Alzheimer's disease pathology, highlighting its potential role in neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.